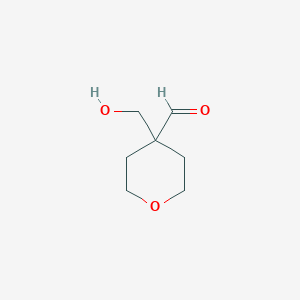

4-(Hydroxymethyl)oxane-4-carbaldehyde

Description

4-(Hydroxymethyl)oxane-4-carbaldehyde is a cyclic ether derivative featuring an oxane (tetrahydropyran) ring substituted at the 4-position with both a hydroxymethyl (-CH₂OH) group and a formyl (-CHO) group. Its molecular formula is C₇H₁₂O₃, and its structure combines the rigidity of the oxane ring with the reactivity of aldehyde and alcohol functional groups. This compound is of interest in organic synthesis, particularly in the development of chiral building blocks for pharmaceuticals or specialty chemicals.

Propriétés

Formule moléculaire |

C7H12O3 |

|---|---|

Poids moléculaire |

144.17 g/mol |

Nom IUPAC |

4-(hydroxymethyl)oxane-4-carbaldehyde |

InChI |

InChI=1S/C7H12O3/c8-5-7(6-9)1-3-10-4-2-7/h5,9H,1-4,6H2 |

Clé InChI |

XFLMYVFPOVHDRS-UHFFFAOYSA-N |

SMILES canonique |

C1COCCC1(CO)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)oxane-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of sugar derivatives, where the hydroxymethyl group is introduced through specific reactions . Another approach involves the electrophilic halocyclization of alcohols, which forms the oxane ring structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Hydroxymethyl)oxane-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The hydroxymethyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted oxane derivatives.

Applications De Recherche Scientifique

4-(Hydroxymethyl)oxane-4-carbaldehyde has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-(Hydroxymethyl)oxane-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity makes it useful in biochemical studies and drug development .

Comparaison Avec Des Composés Similaires

4-Methyloxane-4-carbaldehyde

4-(Methoxymethyl)oxane-4-carbaldehyde

- Structure : Features a methoxymethyl (-CH₂OCH₃) group instead of hydroxymethyl.

- Molecular Formula : C₇H₁₂O₃ (identical to the target compound).

- Reported purity is 95% .

Functional Group Analogs: Aldehyde Derivatives

4-Hydroxybenzaldehyde

4-(Bromomethyl)benzaldehyde

- Structure : Benzaldehyde derivative with a bromomethyl (-CH₂Br) substituent.

- Molecular Formula : C₈H₇BrO.

- Key Differences : The bromine atom introduces electrophilic reactivity, making it suitable for nucleophilic substitution reactions. Safety data highlight unconfirmed toxicity, necessitating stringent handling protocols .

Ring System Variants

4-(Hydroxymethyl)cyclohexanecarboxaldehyde

6-Methyl-4-oxo-4H-chromene-3-carbaldehyde

- Structure : Chromene (benzopyran) system with a methyl group and aldehyde.

- Molecular Formula : C₁₁H₈O₃.

- Key Differences : The conjugated chromene system enables fluorescence properties, relevant in material science and sensor development .

Data Table: Comparative Analysis

Research Findings

- Reactivity : Aldehyde groups in oxane and cyclohexane derivatives undergo nucleophilic additions (e.g., Grignard reactions), but steric hindrance in crowded 4-substituted oxanes may slow kinetics compared to benzene analogs .

- Solubility : Hydroxymethyl substituents enhance water solubility relative to methyl or methoxy groups, critical for biocompatible applications .

- Thermal Stability : Saturated oxane and cyclohexane rings generally exhibit higher thermal stability than aromatic systems like chromenes .

Activité Biologique

4-(Hydroxymethyl)oxane-4-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its aldehyde functional group and hydroxymethyl substituent, which contribute to its reactivity and biological interactions. Its molecular structure can influence its solubility, stability, and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, influencing metabolic pathways and cellular functions. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes. For instance, compounds with similar structures have been shown to affect pyruvate dehydrogenase kinase activity, which can lead to altered cellular metabolism and apoptosis in cancer cells.

- Cellular Signaling Modulation : By interacting with signaling pathways, this compound may modulate responses to stress or inflammation, potentially offering therapeutic benefits in conditions like cancer or metabolic disorders.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. For example:

- Cytotoxicity : Studies indicate that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the disruption of energy production pathways by inhibiting key metabolic enzymes .

- Antioxidant Properties : The compound may also exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. This property could be beneficial in treating diseases characterized by oxidative damage .

In Vivo Studies

Preliminary in vivo studies have shown promising results regarding the therapeutic potential of this compound:

- Animal Models : In animal models of cancer, administration of this compound led to reduced tumor growth and improved survival rates. This effect is likely due to its ability to modulate metabolic pathways and enhance apoptotic signaling .

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Cancer Treatment : A study involving mice with induced tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced proliferation of cancer cells .

- Metabolic Disorders : Clinical observations suggest that this compound may improve metabolic profiles in diabetic models by enhancing insulin sensitivity and reducing hyperglycemia .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| 2-(2-Methylprop-2-en-1-yl)cycloheptan-1-ol | Enzyme inhibition, antioxidant effects | Anti-inflammatory, analgesic effects |

| Dichloroacetic Acid | Pyruvate dehydrogenase kinase inhibition | Induces apoptosis in cancer cells |

| Chloromethyl Acetate | Similar structural properties | Used as an intermediate in organic synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.